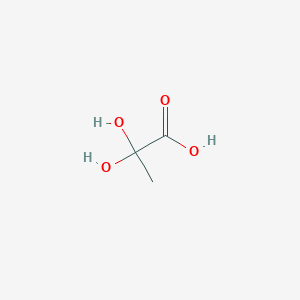

2,2-dihydroxypropanoic acid

Descripción

Conceptualization and Distinctive Chemical Structure of 2,2-Dihydroxypropanoic Acid as the Geminal Diol of Pyruvic Acid

The defining characteristic of 2,2-dihydroxypropanoic acid is its existence as the hydrated form, or geminal diol, of pyruvic acid. This transformation involves the addition of a water molecule across the carbonyl group of pyruvic acid, resulting in the formation of two hydroxyl groups on the central carbon atom. In aqueous solutions, pyruvic acid is in equilibrium with 2,2-dihydroxypropanoic acid, with a significant portion, approximately 60%, existing in the hydrated gem-diol form. researchgate.net This equilibrium is a critical factor in understanding the chemistry of pyruvic acid in biological and environmental systems. researchgate.net

The presence of the two hydroxyl groups on a single carbon atom, a feature that defines it as a geminal diol, significantly influences the molecule's physical and chemical properties. vulcanchem.com This structural feature is key to its reactivity and its interactions in various chemical environments.

Table 1: Chemical Properties of 2,2-Dihydroxypropanoic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₃H₆O₄ nih.gov |

| Molecular Weight | 106.08 g/mol nih.gov |

| IUPAC Name | 2,2-dihydroxypropanoic acid nih.gov |

| CAS Number | 1825-45-2 nih.gov |

| Topological Polar Surface Area | 77.8 Ų echemi.com |

| Hydrogen Bond Donor Count | 3 echemi.com |

| Hydrogen Bond Acceptor Count | 4 echemi.com |

Foundational Significance within Organic Chemistry and Interdisciplinary Research Contexts

The significance of 2,2-dihydroxypropanoic acid extends beyond its fundamental role in organic chemistry. Its formation through the hydration of pyruvic acid has important implications in various interdisciplinary research areas, most notably in atmospheric chemistry. Pyruvic acid is a component of atmospheric aerosols, and its hydration to 2,2-dihydroxypropanoic acid influences the formation and degradation pathways of these aerosols. noaa.gov

Research has shown that while pyruvic acid and its derivatives can be found at the surface of aqueous solutions, its geminal diol, 2,2-dihydroxypropanoic acid, is predominantly found in the bulk of the solution. noaa.govacs.org This distribution has implications for the chemical and photochemical reactions that occur at the air-water interface, which are crucial for understanding atmospheric processes. acs.org The study of 2,2-dihydroxypropanoic acid, therefore, provides valuable insights into the multiphase environmental processing of organic molecules. noaa.gov

Structure

3D Structure

Propiedades

Número CAS |

1825-45-2 |

|---|---|

Fórmula molecular |

C3H6O4 |

Peso molecular |

106.08 g/mol |

Nombre IUPAC |

2,2-dihydroxypropanoic acid |

InChI |

InChI=1S/C3H6O4/c1-3(6,7)2(4)5/h6-7H,1H3,(H,4,5) |

Clave InChI |

HPQUMJNDQVOTAZ-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)(O)O |

SMILES canónico |

CC(C(=O)O)(O)O |

Sinónimos |

2,2-dihydroxypropionate |

Origen del producto |

United States |

Synthetic Methodologies and Preparative Approaches for 2,2 Dihydroxypropanoic Acid

Laboratory-Scale Chemical Synthesis Routes

The primary and most direct method for the laboratory-scale synthesis of 2,2-dihydroxypropanoic acid is through the hydration of its corresponding keto acid, pyruvic acid. This transformation is a reversible equilibrium reaction that occurs in aqueous solutions.

Multistep Organic Reactions for 2,2-Dihydroxypropanoic Acid Production

While the direct hydration of pyruvic acid is the most common route, multistep reaction sequences that yield pyruvic acid as an intermediate can be considered as indirect methods for the production of 2,2-dihydroxypropanoic acid. The final step in these sequences would be the hydration of the in situ generated or isolated pyruvic acid.

One such laboratory preparation of pyruvic acid involves the hydrolysis of acetyl cyanide. Acetyl cyanide can be formed from the reaction of acetyl chloride with potassium cyanide. The subsequent hydrolysis of acetyl cyanide yields pyruvic acid, which in an aqueous environment, will exist in equilibrium with 2,2-dihydroxypropanoic acid wikipedia.org.

Another laboratory-scale synthesis of pyruvic acid is through the oxidation of propylene (B89431) glycol using a strong oxidizing agent, such as potassium permanganate (B83412) or bleach wikipedia.org. The resulting pyruvic acid can then be hydrated to form 2,2-dihydroxypropanoic acid.

A classic method for preparing pyruvic acid involves heating a mixture of tartaric acid and potassium hydrogen sulfate (B86663) wikipedia.org. This dehydration and decarboxylation reaction produces pyruvic acid, which upon dissolution in water, will establish an equilibrium with its hydrated form, 2,2-dihydroxypropanoic acid.

The equilibrium between pyruvic acid and 2,2-dihydroxypropanoic acid in aqueous solution is a critical aspect of these syntheses. The position of this equilibrium is influenced by factors such as pH and water concentration. Nuclear magnetic resonance (NMR) studies have been employed to determine the ratio of the hydrated to the unhydrated form and to study the kinetics of the hydration and dehydration reactions rsc.org.

Targeted Synthesis from Specific Organic Precursors

The most targeted and efficient synthesis of 2,2-dihydroxypropanoic acid is the direct hydration of pyruvic acid. In aqueous solutions, pyruvic acid (CH₃COCOOH) readily undergoes nucleophilic addition of water to the carbonyl group, forming the geminal diol, 2,2-dihydroxypropanoic acid (CH₃C(OH)₂COOH).

This hydration reaction is an equilibrium process, and the extent of conversion to the diol is dependent on the conditions. The reaction is catalyzed by both acids and bases. The table below summarizes key aspects of the hydration of pyruvic acid.

| Parameter | Description |

| Reactant | Pyruvic Acid |

| Product | 2,2-Dihydroxypropanoic Acid |

| Reaction Type | Nucleophilic Addition (Hydration) |

| Catalysts | Acid or Base |

| Equilibrium | The reaction is reversible and exists as an equilibrium mixture in aqueous solution. |

| Influencing Factors | pH, water concentration, temperature. |

Research has shown that the dehydration of the hydrated form is subject to general acid catalysis and its rate is inversely proportional to the square of the water concentration rsc.org. This implies that in more dilute solutions, the equilibrium will favor the formation of 2,2-dihydroxypropanoic acid.

Considerations for Industrial-Scale Synthesis Methods in Chemical Research

The industrial-scale production of 2,2-dihydroxypropanoic acid is intrinsically linked to the large-scale availability of its precursor, pyruvic acid. Therefore, considerations for industrial synthesis must encompass the production of pyruvic acid and the subsequent hydration step.

Several methods for the industrial production of pyruvic acid have been developed, each with its own set of advantages and challenges. These include both traditional chemical synthesis and biotechnological routes.

Chemical Synthesis of Pyruvic Acid:

From Tartaric Acid: This method involves the dehydration and decarboxylation of tartaric acid, often by heating it with potassium hydrogen sulfate researchgate.netencyclopedia.pub. While it is a well-established chemical process, it can be energy-intensive and may generate byproducts, leading to environmental concerns encyclopedia.pub.

From Lactic Acid: The oxidation of lactic acid presents another chemical route to pyruvic acid encyclopedia.pub. This process requires a suitable catalyst and oxidizing agent.

Biotechnological Production of Pyruvic Acid:

Fermentation: Microbial fermentation using various microorganisms, such as E. coli and yeast, is a promising and more environmentally friendly approach for pyruvic acid production researchgate.netencyclopedia.pub. These processes typically utilize renewable feedstocks like glucose. A significant challenge in fermentative production is the separation and purification of pyruvic acid from the complex fermentation broth researchgate.net.

Enzymatic Processes: The use of isolated enzymes to convert substrates into pyruvic acid is another biotechnological strategy. However, the cost and stability of the enzymes can be limiting factors for large-scale industrial applications encyclopedia.pubresearchgate.net.

Once pyruvic acid is produced, the subsequent step is its hydration to 2,2-dihydroxypropanoic acid. For an industrial-scale process, several factors would need to be carefully controlled to ensure efficient and consistent production.

| Consideration | Key Factors |

| Reactor Design | Continuous stirred-tank reactor (CSTR) or a plug flow reactor could be considered. The choice would depend on the desired conversion and reaction kinetics. |

| Temperature Control | The hydration/dehydration equilibrium is temperature-dependent. Precise temperature control would be necessary to maximize the yield of the hydrated form. |

| pH Control | As the reaction is catalyzed by both acid and base, maintaining an optimal pH is crucial for maximizing the reaction rate and minimizing potential side reactions. |

| Water Concentration | The equilibrium position is dependent on the concentration of water. The process would need to be designed to use an appropriate excess of water to drive the equilibrium towards the product. |

| Downstream Processing | Since the product exists in an aqueous solution in equilibrium with the starting material, separation and purification would be a significant challenge. Techniques such as crystallization or chromatography might be required, which can be costly on an industrial scale. The fact that pyruvic acid cannot be easily crystallized and can decompose at higher temperatures makes distillation a challenging separation method researchgate.net. |

The development of a robust and economical industrial-scale process for 2,2-dihydroxypropanoic acid would require optimization of both the pyruvic acid production method and the subsequent hydration and purification steps. The choice between chemical and biotechnological routes for the precursor would depend on factors such as cost of raw materials, energy consumption, and environmental impact.

Chemical Reactivity and Mechanistic Investigations of 2,2 Dihydroxypropanoic Acid

Characterization of Fundamental Organic Reactions

The reactivity of 2,2-dihydroxypropanoic acid is a subject of interest, particularly in atmospheric and biological chemistry. Its reactions are often linked to the behavior of its keto-acid counterpart, pyruvic acid.

While 2,2-dihydroxypropanoic acid is itself a product of the hydration of pyruvic acid, its own oxidation is a key step in certain chemical processes. In enzymatic systems, flavin-dependent oxidases can catalyze complex reactions, including oxidation and Baeyer-Villiger/peroxide-assisted decarboxylation, where gem-diol intermediates are implicated. rcsb.orgpdbj.org For instance, the oxidation of substrates by mandelate (B1228975) oxidase mutants can proceed through flavin-C4α-oxide adducts, highlighting the role of oxidation in the transformation of related α-keto acid structures. rcsb.orgpdbj.org

In atmospheric chemistry, the oxidation of organic acids is crucial. While direct oxidation studies on 2,2-dihydroxypropanoic acid are not extensively detailed, the oxidation of similar small organic acids provides insight. For example, the photocatalytic oxidation of glyoxylate (B1226380) on titanium dioxide surfaces has been described. mdpi.com The presence of the hydroxyl groups in 2,2-dihydroxypropanoic acid could influence its susceptibility to oxidative processes, potentially leading to the formation of smaller, more oxidized species.

The reduction of the carboxylic acid group in 2,2-dihydroxypropanoic acid to a primary alcohol is a chemically plausible transformation. While specific studies detailing the direct reduction of 2,2-dihydroxypropanoic acid are limited, the reduction of its derivatives is documented. For example, methyl-2,3-O-isopropylidene-L-glycerate, a derivative of the related glyceric acid, can be reduced using lithium aluminum hydride to prepare L-solketal. google.com This suggests that the carboxylic acid moiety of 2,2-dihydroxypropanoic acid could similarly be targeted by strong reducing agents like lithium aluminum hydride to yield 1,1-dihydroxypropane-2-ol.

The two hydroxyl groups of the gem-diol moiety and the hydroxyl group of the carboxylic acid in 2,2-dihydroxypropanoic acid represent potential sites for nucleophilic substitution. Although kinetic studies specifically targeting the nucleophilic substitution of these hydroxyl groups are not prominent in the reviewed literature, the general principles of alcohol and carboxylic acid reactivity apply. The hydroxyl groups could, under acidic conditions, be protonated to form good leaving groups (water), facilitating substitution by various nucleophiles.

Kinetic studies on the pyridinolysis of aryl dithioacetates demonstrate the formation of a zwitterionic tetrahedral intermediate, which is structurally related to the gem-diol of 2,2-dihydroxypropanoic acid. nih.gov The mechanism of these reactions, shifting from rate-limiting breakdown to formation of the intermediate, provides a model for how nucleophilic attack at a carbonyl or related center proceeds. nih.gov Such mechanistic insights are transferable to understanding the potential reactivity of the carbon bearing the gem-diol in 2,2-dihydroxypropanoic acid.

Decarboxylation is a significant degradation pathway for 2,2-dihydroxypropanoic acid, particularly in photochemical processes. In aqueous solutions, the photochemistry of pyruvic acid, which is in equilibrium with 2,2-dihydroxypropanoic acid, leads to decarboxylation. nih.gov A key mechanistic feature is that the process is often initiated by hydrogen abstraction from the gem-diol form. researchgate.netnih.gov

The photolysis of pyruvic acid in water can proceed via a triplet excited state. This excited molecule can abstract a hydrogen atom from a ground-state 2,2-dihydroxypropanoic acid molecule. researchgate.netacs.org This abstraction results in the formation of a radical, H₃C–C(OH)₂–CO₂•, which is unbound and decarboxylates with virtually no energy barrier to produce carbon dioxide and a hydrated acetyl radical (CH₃C•(OH)₂). nih.gov This concerted hydrogen abstraction and decarboxylation is a critical pathway. nih.gov

The resulting radicals can undergo further reactions. For instance, two ketyl radicals can combine to form 2,3-dimethyltartaric acid. acs.orgnih.gov Other complex products can also be formed through radical-radical reactions, leading to the formation of larger molecules and contributing to secondary organic aerosol (SOA) formation in the atmosphere. acs.orgnih.gov

| Pathway | Initiation Step | Key Intermediate | Primary Products | Ref. |

| Photochemical Decarboxylation | H-abstraction from gem-diol by excited pyruvic acid | H₃C–C(OH)₂–CO₂• | CO₂, Hydrated Acetyl Radical | researchgate.netnih.gov |

| Radical Recombination | Combination of two ketyl radicals | Ketyl Radical | 2,3-Dimethyltartaric Acid | acs.orgnih.gov |

| Secondary Decarboxylation | Formation of an unstable β-ketocarboxylic acid intermediate | β-Ketocarboxylic Acid | Secondary CO₂, Oxo-C7 Product | acs.orgnih.gov |

An interactive data table summarizing the decarboxylation pathways of 2,2-dihydroxypropanoic acid.

Investigation of Equilibrium and Interconversion with Pyruvic Acid

In aqueous solution, pyruvic acid exists in a dynamic equilibrium with its hydrated form, 2,2-dihydroxypropanoic acid. acs.orgresearchgate.net The extent of hydration is significant, with some studies reporting that around 60% of pyruvic acid is in the gem-diol form in aqueous solution. researchgate.net This equilibrium is crucial as it dictates the availability of the keto form for certain reactions, such as photolysis. researchgate.net

The hydration of the carbonyl group of pyruvic acid to form the gem-diol is a cooperative process involving water molecules. nih.govresearchgate.net Theoretical and experimental studies have shown that a small number of water molecules are key to facilitating this conversion. mdpi.comnih.gov

Research indicates that approximately three to four water molecules are directly involved in the exothermic hydration process, even in ice down to 230 K. mdpi.comnih.govresearchgate.net These water molecules form a hydrogen-bonded network that stabilizes the transition state and the resulting gem-diol product. nih.govrsc.org This cooperative behavior lowers the energy barrier for hydration compared to a reaction with a single water molecule. nih.govrsc.org The mechanism involves the water molecules acting in concert to enable the nucleophilic attack of one water molecule on the carbonyl carbon while others assist in the necessary proton transfers.

The thermodynamics of this hydration have been investigated, revealing the process to be exothermic. The presence of an additional water molecule complexing with pyruvic acid can further lower the energy barrier for the formation of the water-complexed gem-diol (DHPA–H₂O). nih.govrsc.org

| Reaction | Phase | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) | Ref. |

| PA → DHPA | Gas | -1.5 | -2.3 | 5.3 | rsc.org |

| PA → DHPA | Aqueous | -10.5 | -10.5 | -4.4 | rsc.org |

| PA-H₂O → DHPA-H₂O | Gas | -3.5 | -4.0 | 4.3 | rsc.org |

| PA-H₂O → DHPA-H₂O | Aqueous | -8.5 | -8.5 | -2.1 | rsc.org |

An interactive data table showing the thermodynamics of covalent hydration of pyruvic acid (PA) to 2,2-dihydroxypropanoic acid (DHPA) and their water complexes at 298.15 K. rsc.org The data highlights the favorability of hydration, especially in the aqueous phase.

The equilibrium is also sensitive to pH. The formation of the hydrated form increases rapidly with decreasing pH in the range below pH 3. researchgate.net This complex interplay of water concentration and pH has significant implications for the chemistry of pyruvic acid in various environments, from atmospheric aerosols to biological systems. researchgate.net

Kinetic and Thermodynamic Parameters Governing the Pyruvic Acid-2,2-Dihydroxypropanoic Acid Equilibrium

The reversible hydration of pyruvic acid to form 2,2-dihydroxypropanoic acid (also known as pyruvic acid monohydrate or PAH) is a crucial equilibrium in atmospheric and aqueous chemistry. caltech.edunih.govpnas.org In aqueous solutions at 25°C, approximately 68% of pyruvic acid exists as its hydrated gem-diol form, 2,2-dihydroxypropanoic acid, with a hydration equilibrium constant (Khyd) of 2.10. mdpi.com This equilibrium is not static and is influenced by various factors, including temperature and the chemical environment. pnas.org

The hydration of pyruvic acid is an exothermic process. caltech.eduresearchgate.net The enthalpy of hydration (ΔHH) has been reported to be approximately -22 kJ mol-1. caltech.eduresearchgate.net In frozen solutions, the hydration process is cooperative, involving about 3.5 to 4 water molecules, even at temperatures as low as 230-243 K. caltech.eduresearchgate.netcore.ac.uk This cooperative hydration is significant as it allows the gem-diol to be the predominant form even in ice. mdpi.com

The table below summarizes key thermodynamic and kinetic parameters for the equilibrium between pyruvic acid and 2,2-dihydroxypropanoic acid.

Influence of Environmental Variables on Equilibrium Dynamics

The equilibrium between pyruvic acid and 2,2-dihydroxypropanoic acid is sensitive to several environmental variables, most notably water concentration, pH, and temperature. caltech.edupnas.orgrsc.org

Water Concentration: The rate of dehydration of 2,2-dihydroxypropanoic acid back to pyruvic acid varies inversely with the square of the water concentration. rsc.org This indicates that in environments with lower water activity, such as concentrated aerosol particles, the equilibrium will shift towards the unhydrated pyruvic acid form. researchgate.net

pH: The hydration equilibrium is strongly dependent on pH. pnas.orgnih.govacs.org Lower pH values favor the formation of 2,2-dihydroxypropanoic acid. pnas.orgresearchgate.net This is because the protonated forms of pyruvic acid are more readily hydrated than their corresponding carboxylate anions. nih.gov For instance, the hydration constant (KH) for the protonated form is higher than for the deprotonated form. nih.gov The pKa of the unhydrated pyruvic acid is approximately 1.5, while the pKa of the hydrated form is around 3.0. rsc.org At very low pH (below 2), the neutral diol form is dominant. rsc.org As the pH increases, the concentration of the neutral diol decreases, and the anionic keto form (pyruvate) becomes more prevalent. rsc.org The decarboxylation yield of the protonated form of pyruvic acid is nearly 20 times that of the anionic form (pyruvate) at higher pH values, highlighting the importance of pH in its subsequent photochemical reactions. nih.govpnas.org

Temperature: The equilibrium is also temperature-dependent. pnas.orgnih.gov Lower temperatures favor the hydrated form, 2,2-dihydroxypropanoic acid. pnas.org In studies of frozen solutions, the equilibrium quotient (QH = [PAH]/[PA]) becomes temperature-independent below approximately 250 K. caltech.eduresearchgate.net This is attributed to the balance between the enthalpy of hydration and the enthalpy of ice melting. caltech.eduresearchgate.net

The following table illustrates the influence of pH on the speciation of pyruvic acid and its hydrate (B1144303).

Photochemical Transformations and Atmospheric Reaction Mechanisms

Photolytic Degradation Pathways of 2,2-Dihydroxypropanoic Acid

While 2,2-dihydroxypropanoic acid itself does not absorb UV light in the actinic region (wavelengths > 290 nm), its equilibrium with the photoactive keto form, pyruvic acid, makes its photochemistry highly relevant. nih.govmdpi.comscispace.com The photolysis of aqueous pyruvic acid is a significant atmospheric process. mdpi.com Upon absorption of UV radiation, pyruvic acid in its keto form is excited to a singlet state (S₁), which then undergoes intersystem crossing to a triplet state (T₁). nih.govresearchgate.net

The primary photochemical pathway involves the reaction of the excited triplet state of pyruvic acid with a ground-state molecule of 2,2-dihydroxypropanoic acid. nih.govresearchgate.net This bimolecular reaction leads to decarboxylation and the formation of radical species. nih.gov The quantum yield for photodecarboxylation at 293 K is significant, with a reported value of 0.78. acs.org The estimated photochemical lifetime of aqueous pyruvic acid is short, on the order of 22 minutes, indicating that direct photolysis is a major sink for this compound in atmospheric waters. mdpi.comuky.edu

Identification and Characterization of Radical Intermediates in Photochemical Processes

The photolysis of aqueous pyruvic acid generates several key radical intermediates. Electron paramagnetic resonance (EPR) spectroscopy studies of irradiated frozen aqueous solutions have been instrumental in identifying these species. mdpi.comuky.edu The primary radicals formed are the ketyl radical (CH₃C(OH)COOH) and the acetyl radical (CH₃CO•). mdpi.comacs.org

These radicals are formed as triplet radical pairs with a significant separation between the unpaired spins (≥0.5 nm). mdpi.comuky.edu The acetyl radical can become hydrated in the aqueous environment. researchgate.net The recombination of two ketyl radicals can lead to the formation of 2,3-dimethyltartaric acid, a major photoproduct. mdpi.comacs.org

Proton-Coupled Electron Transfer (PCET) Mechanisms in 2,2-Dihydroxypropanoic Acid Photochemistry

The formation of the ketyl and acetyl radicals is proposed to occur through a proton-coupled electron transfer (PCET) mechanism. acs.orguky.edunih.gov In this process, the photoexcited triplet state of pyruvic acid interacts with a ground-state molecule of 2,2-dihydroxypropanoic acid (or another pyruvic acid molecule). acs.orgnih.gov This interaction involves the transfer of an electron and a proton, leading to the formation of a ketyl radical and an acyloxyl radical. uky.edunih.gov The acyloxyl radical is unstable and rapidly decarboxylates to produce CO₂ and the acetyl radical. acs.orguky.edu

This PCET mechanism is favored over a simple hydrogen atom abstraction because none of the hydrogen atoms in pyruvic acid are considered good candidates for abstraction. nih.gov Kinetic isotope effect studies support the occurrence of tunneling in the initial loss of pyruvic acid, which is consistent with a PCET-initiated mechanism. acs.orguky.edu

Role of 2,2-Dihydroxypropanoic Acid in Secondary Organic Aerosol Formation Pathways

The photochemical reactions of pyruvic acid, and by extension 2,2-dihydroxypropanoic acid, play a significant role in the formation of secondary organic aerosols (SOA). mdpi.comcopernicus.org The existence of the less volatile gem-diol form enhances the partitioning of pyruvic acid into the particle phase. mdpi.com

The radical intermediates formed during photolysis can initiate oligomerization reactions, leading to the formation of higher molecular weight and more complex, oxidized products. mdpi.comresearchgate.net These products, such as 2,3-dimethyltartaric acid and other polyfunctional compounds, have lower volatility and contribute to the growth of SOA. acs.orgacs.org The cross-reaction of pyruvic acid with other atmospheric compounds, like glyoxylic acid, can further enhance the formation of complex SOA. acs.org Modeling studies suggest that the photolysis of organic species that partition into the particle phase can have a substantial impact on SOA formation and lifetime. copernicus.org

Advanced Spectroscopic Characterization and Analytical Methodologies for 2,2 Dihydroxypropanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure and studying the dynamic properties of 2,2-dihydroxypropanoic acid. This method provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement.

Application of 1D and 2D NMR Techniques (e.g., 1H NMR, 13C NMR, HSQC, gCOSY)

One-dimensional (1D) and two-dimensional (2D) NMR techniques are instrumental in the structural characterization of 2,2-dihydroxypropanoic acid. emerypharma.comomicsonline.orgweebly.comipb.pt

1D NMR:

¹H NMR: The proton NMR spectrum of an aqueous solution of pyruvic acid shows distinct signals for the methyl protons of pyruvic acid and its hydrated form, 2,2-dihydroxypropanoic acid. colostate.edu The methyl protons of pyruvic acid resonate at approximately 2.6 ppm, while those of 2,2-dihydroxypropanoic acid appear at around 1.75 ppm. colostate.edu A third signal, which is a singlet due to rapid proton exchange, represents the carboxyl, hydroxyl, and water protons. mit.educolostate.edu

¹³C NMR: Carbon NMR is crucial for confirming the carbon framework of the molecule. emerypharma.com In conjunction with ¹H NMR, it provides a complete picture of the molecule's static structure. researchgate.net

2D NMR: 2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and gradient Correlation Spectroscopy (gCOSY), are employed to resolve complex spectral overlaps and establish connectivity between different nuclei. acs.orgacs.orgcore.ac.ukuky.edu

HSQC: This technique correlates proton and carbon signals that are directly bonded, providing unambiguous assignment of protonated carbons. omicsonline.orgweebly.com

gCOSY: This experiment maps the correlation between coupled protons, helping to identify adjacent protons within the molecule. emerypharma.comomicsonline.orgweebly.com

These NMR techniques are often used in combination to provide a comprehensive structural elucidation of 2,2-dihydroxypropanoic acid and to study its formation in various chemical reactions. acs.org

Variable Temperature NMR and Line-Shape Analysis for Studying Exchange Processes

Variable Temperature (VT) NMR is a key technique for investigating dynamic processes, such as chemical exchange. oxinst.com By recording NMR spectra at different temperatures, it is possible to study the kinetics and thermodynamics of the equilibrium between pyruvic acid and 2,2-dihydroxypropanoic acid. mit.edu

As the temperature increases, the rate of exchange between the two forms also increases, leading to a broadening of the NMR signals corresponding to the methyl protons of each species. mit.edu This phenomenon, known as exchange broadening, can be analyzed to determine the rates of the forward and reverse reactions. ucl.ac.uk

Line-shape analysis provides quantitative information about these exchange processes. ucl.ac.uk The width of the NMR peaks is related to the lifetime of the nuclei in their respective chemical environments. mit.edu By analyzing the changes in the line shape as a function of temperature and catalyst concentration, it is possible to determine the rate constants and activation energies for the hydration and dehydration reactions. mit.educolostate.edu

Utility of 2,2-Dihydroxypropanoic Acid as a Reference Compound in Magnetic Resonance Studies

The distinct and well-resolved NMR signals of 2,2-dihydroxypropanoic acid make it a useful reference compound in magnetic resonance studies. Its clear spectral signature allows it to be used as a benchmark for calibrating and validating NMR instruments and methodologies.

Mass Spectrometry (MS) Techniques for Molecular and Product Identification

Mass spectrometry is an indispensable tool for the identification and characterization of 2,2-dihydroxypropanoic acid and its reaction products, offering high sensitivity and mass accuracy.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of 2,2-dihydroxypropanoic acid and its derivatives. acs.orgnoaa.gov This technique provides highly accurate mass measurements, often within a few parts per million (ppm), which allows for the unambiguous identification of the elemental composition of a molecule. noaa.gov This level of precision is essential for distinguishing between compounds with the same nominal mass but different chemical formulas.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Analysis of 2,2-Dihydroxypropanoic Acid and its Derivatives

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like 2,2-dihydroxypropanoic acid and its derivatives. acs.org ESI-MS is often operated in the negative ion mode for the analysis of acidic compounds, where it detects the deprotonated molecule [M-H]⁻. acs.orgnoaa.govacs.org

This technique is frequently coupled with liquid chromatography (LC-MS) to separate complex mixtures before mass analysis. nih.govekb.eg ESI-MS has been used to:

Identify and monitor the formation of 2,2-dihydroxypropanoic acid in photochemical reactions. acs.org

Analyze the products of reactions involving pyruvic acid, where 2,2-dihydroxypropanoic acid is a key intermediate. noaa.gov

Study the composition of aerosols, where 2,2-dihydroxypropanoic acid can be formed. uky.edu

Quantify the presence of related compounds in various biological and environmental samples. nih.govnih.gov

The high sensitivity and specificity of ESI-MS make it a powerful tool for detecting and characterizing 2,2-dihydroxypropanoic acid and its derivatives, even at low concentrations. chromatographyonline.com

Chromatographic Separation Techniques for Isolation and Quantification

Ultrahigh Pressure Liquid Chromatography (UHPLC) and Ion Chromatography (IC) are essential techniques for the analysis of polar, non-volatile compounds like 2,2-dihydroxypropanoic acid in aqueous samples. acs.orgthermofisher.com These methods offer high resolution and sensitivity without the need for derivatization, which is a major advantage over GC-MS for this class of compounds.

UHPLC, often coupled with mass spectrometry (UHPLC-MS), provides rapid and efficient separation. acs.org Reversed-phase columns, such as C18, are commonly used. acs.orgnih.gov The separation of 2,2-dihydroxypropanoic acid (in equilibrium with pyruvic acid) and other organic acids can be achieved using a gradient elution with a mobile phase consisting of water and an organic solvent like methanol (B129727) or acetonitrile, often with a formic acid additive to improve peak shape. acs.orgnih.govwaters.com The use of advanced column technologies, such as those designed to minimize interactions with metal surfaces, can significantly improve peak shape and sensitivity for chelating agents like organic acids. waters.com

Ion Chromatography (IC) is particularly well-suited for separating and quantifying organic acids based on their ionic interactions with a stationary phase. acs.orgthermofisher.com When coupled with a mass spectrometer (IC-MS), it allows for highly selective and sensitive detection, even at trace levels in complex matrices. thermofisher.com This is crucial for distinguishing between structurally similar organic acids. For example, IC-MS can resolve co-eluting species that may be difficult to separate by other chromatographic techniques. acs.orgthermofisher.com

Table 2: Example UHPLC and IC Conditions for Organic Acid Analysis

| Parameter | UHPLC | IC | Source |

| Column | Hypersil Gold C18 (1.9 µm) | Anion-exchange column | acs.orgthermofisher.com |

| Mobile Phase | Water/Methanol or Water/Acetonitrile gradient with 0.1% formic acid | Potassium hydroxide (B78521) (KOH) gradient | acs.orgthermofisher.comwaters.com |

| Detector | Mass Spectrometer (ESI-), Photodiode Array (PDA) | Suppressed Conductivity, Mass Spectrometer (SIM) | acs.orgthermofisher.comwaters.com |

| Ionization Mode (MS) | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) | acs.orgthermofisher.com |

| Typical Application | Analysis of photoproducts in aqueous solutions | Trace-level quantification in pharmaceutical solutions | acs.orgthermofisher.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for investigating the molecular structure and hydrogen bonding of 2,2-dihydroxypropanoic acid and its precursor, pyruvic acid. researchgate.netchemrxiv.org The infrared spectrum reveals characteristic vibrational modes corresponding to specific functional groups within the molecule.

For pyruvic acid, which exists in equilibrium with 2,2-dihydroxypropanoic acid in the presence of water, FTIR spectra can help distinguish between different conformers and the hydrated form. rsc.orgmdpi.com The presence of water molecules actively participates in the cooperative hydration of the carbonyl group of pyruvic acid to form the gem-diol structure of 2,2-dihydroxypropanoic acid. mdpi.comresearchgate.net Computational studies combined with experimental FTIR data have been used to probe the hydrogen bond shifts of the carboxylic O–H bond in various clusters, providing insight into intermolecular interactions. chemrxiv.org The vibrational spectra are sensitive to the local environment, including interactions with water and ions. chemrxiv.org

The ultraviolet (UV) spectrum of pyruvic acid is significantly influenced by its hydration to 2,2-dihydroxypropanoic acid and the nature of the solvent. rsc.org In the gas phase, pyruvic acid exhibits a primary absorption peak around 360 nm, which is attributed to an n→π* electronic transition of the keto group. rsc.orgacs.org However, in an aqueous solution, this peak undergoes a significant blue shift of about 40 nm (0.43 eV) to approximately 320 nm. rsc.org

This blue shift is a direct consequence of solvation. The gem-diol form, 2,2-dihydroxypropanoic acid, does not absorb in this region of the UV spectrum; its absorption is below 220 nm. acs.org Therefore, the observed UV spectrum in water is that of the remaining unhydrated pyruvic acid. The hydration equilibrium is key, and it has been shown that a small cluster of just four water molecules can effectively model the solvation environment and reproduce the experimental UV spectrum. mdpi.comresearchgate.net The interaction with water molecules, particularly through hydrogen bonding, stabilizes the ground state of pyruvic acid more than the excited state, leading to the observed blue shift in the absorption maximum. rsc.orgacs.org

Table 3: Key Spectroscopic Features of Pyruvic Acid and 2,2-Dihydroxypropanoic Acid

| Spectroscopic Technique | Feature | Wavelength/Wavenumber | Compound Form | Conditions | Source |

| UV-Vis Spectroscopy | n→π* absorption peak | ~360 nm | Pyruvic Acid | Gas Phase | rsc.org |

| n→π* absorption peak | ~320 nm | Pyruvic Acid | Aqueous Solution | rsc.org | |

| Absorption | < 220 nm | 2,2-Dihydroxypropanoic Acid | Aqueous Solution | acs.org | |

| FTIR Spectroscopy | O-H stretch (carboxylic acid) | Varies with H-bonding | Pyruvic Acid / 2,2-Dihydroxypropanoic Acid | Condensed Phase | chemrxiv.org |

| C=O stretch (keto) | Characteristic region | Pyruvic Acid | Condensed Phase | chemicalbook.comspectrabase.com | |

| C=O stretch (carboxyl) | Characteristic region | Pyruvic Acid / 2,2-Dihydroxypropanoic Acid | Condensed Phase | chemicalbook.comspectrabase.com |

Theoretical and Computational Chemistry Studies of 2,2 Dihydroxypropanoic Acid

Quantum Chemical Calculations for Molecular Properties and Reaction Energetics

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reaction pathways of 2,2-dihydroxypropanoic acid (DHPA). These methods provide a molecular-level understanding that complements experimental observations.

Density Functional Theory (DFT) Investigations of 2,2-Dihydroxypropanoic Acid Systems

Density Functional Theory (DFT) has been extensively applied to study 2,2-dihydroxypropanoic acid and its interactions. DFT calculations are used to determine optimized ground-state geometrical structures and electronic properties. researchgate.net Studies have investigated the hydrogen-bonded structures of pyruvic acid-water complexes, which are precursors to the formation of DHPA. frontiersin.org For instance, calculations at the B3LYP/6-311G++(d,p) level of theory have been used to explore the geometry and stability of these complexes. frontiersin.org

DFT has also been employed to analyze the vibrational spectra of pyruvic acid-containing clusters to understand the shifts in vibrational frequencies upon hydration. chemrxiv.org Furthermore, DFT studies combined with NMR analysis have been used to investigate the various tautomers and hydrates of pyruvic acid that exist in aqueous solutions, including DHPA. researchgate.netresearchgate.net In one study, the optimized ground state geometrical structures, electronic excitation energies, and oscillation strengths for the low-lying electronically excited states of isolated pyruvic acid and DHPA were presented. researchgate.net

Ab Initio Methods and Metadynamics Simulations for Reaction Mechanisms

Ab initio calculations, which are based on first principles without empirical parameters, have been crucial for understanding the reaction mechanisms involving 2,2-dihydroxypropanoic acid. These methods have been used to investigate the gas-phase reaction of gem-diols and the hydration of pyruvic acid to form DHPA in water-restricted environments. researchgate.net The covalent hydration of pyruvic acid is known to occur via hydration of both the monomer and the pyruvic acid-water complex in the gas phase. researchgate.net

Computational studies have revealed that the formation of DHPA is influenced by the surrounding environment. rsc.orgresearchgate.net Ab initio molecular dynamics simulations can be employed to investigate degradation mechanisms in acidic aqueous solutions, showing the significant role of water molecule structures and hydrogen bonding in reaction pathways. researchgate.net Theoretical calculations have also been used to probe the deprotonation dynamics and reconstruct the free energy surface in bulk aqueous and air-water interfacial configurations, providing mechanistic insight into these complex processes.

Calculation of Potential Energy Surfaces and Reaction Rates (e.g., using RRKM theory)

The energetics and kinetics of reactions involving 2,2-dihydroxypropanoic acid have been explored through the calculation of potential energy surfaces and reaction rates. A computational study on the gas-phase decomposition of pyruvic acid characterized various reaction pathways, including those involving DHPA. researchgate.net This work calculated energy barriers for different reaction channels and used Rice–Ramsperger–Kassel–Marcus (RRKM) theory to determine the microcanonical rate coefficients. researchgate.net

The study found that the formation of 2,2-dihydroxypropanoic acid (DHPA) and its subsequent reaction are competitive with other pyruvic acid decomposition pathways. researchgate.net The unsymmetrical Eckart tunneling was noted to be significant in the formation of DHPA and its water-complexed form (DHPA–H2O), leading to increased formation rates. researchgate.net

| Reaction Pathway | Energy Barrier (kcal/mol) |

|---|---|

| PA → Acetic Acid + CO | 54.21 |

| MHC–CO₂ → Acetaldehyde | 30.82 |

| MHC–CO₂ → Vinyl Alcohol | 23.80 |

Molecular Modeling of Intermolecular Interactions

Molecular modeling provides a powerful lens to examine the non-covalent interactions that govern the structure and behavior of 2,2-dihydroxypropanoic acid, particularly its extensive hydrogen-bonding networks.

Characterization of Hydrogen Bonding Networks and Strengths involving 2,2-Dihydroxypropanoic Acid

Hydrogen bonding plays a critical role in the formation, stability, and reaction mechanisms of 2,2-dihydroxypropanoic acid. rsc.orgresearchgate.net Theoretical investigations have characterized the intermolecular hydrogen bonds in pyruvic acid-water complexes. rsc.orgresearchgate.net Natural Bond Orbital (NBO) analysis has been used to characterize the primary intermolecular hydrogen bond in these complexes as an electron donation from a water oxygen lone pair (p) to the σ* antibonding orbital of the pyruvic acid's O-H group. rsc.orgresearchgate.net

In the gas phase, the stability of pyruvic acid conformers is influenced by strong intramolecular hydrogen bonds. rsc.orgresearchgate.net However, in the aqueous phase, this intramolecular bond is weakened due to bulk solvation, allowing for more efficient intermolecular hydrogen bonding with water molecules, which leads to the formation of DHPA. rsc.orgresearchgate.net DFT calculations on monohydrated pyruvic acid show that the intramolecular hydrogen bond breaks to form two stronger intermolecular hydrogen bonds (C=O···H–O and O–H···O–H) with a water molecule. frontiersin.org The strength of these interactions can be significant; for the PA-(H₂O)₁ complex, the two H-bonds contribute approximately -65.44 kcal/mol to the total stabilization energy. frontiersin.org

Studies of Micro-hydrated Molecular Clusters and Solvation Effects on 2,2-Dihydroxypropanoic Acid

The transition from a single molecule to a bulk solvated system is often studied using micro-hydrated molecular clusters. Researchers have performed detailed configurational sampling for hydrated clusters of pyruvic acid and 2,2-dihydroxypropanoic acid to identify the lowest free energy structures. chemrxiv.org These studies show that cluster geometries and their water structure are highly sensitive to their components. chemrxiv.org

DFT calculations have been used to explore clusters of pyruvic acid with one to four water molecules (PA-(H₂O)n=1–4). frontiersin.org Such studies have found that even a small number of explicit water molecules can reproduce the key solvation effects. frontiersin.org The addition of water molecules leads to the formation of extensive hydrogen bond networks, with multiple O-H···O and C-H···O interactions. frontiersin.org

Solvation effects significantly influence reaction barriers and mechanisms. The presence of water can stabilize transition states and products through intermolecular hydrogen bonding. For example, the energy barrier for the formation of the water-complexed 2,2-dihydroxypropanoic acid (DHPA–H₂O) is lowered compared to the uncatalyzed reaction, demonstrating the cooperative behavior of water. rsc.orgresearchgate.netresearchgate.net Furthermore, studies at the air-water interface show that the chemical environment differs significantly from the bulk aqueous phase, with species like DHPA being found predominantly in the bulk, while other products and oligomers are more prevalent at the surface. noaa.gov

Influence of Ionic Environments on Cluster Geometries and Stability

The stability and geometry of 2,2-dihydroxypropanoic acid clusters are significantly influenced by their surrounding environment, particularly the presence of ions and the degree of hydration. In aqueous solutions, pyruvic acid exists in equilibrium with its hydrated form, 2,2-dihydroxypropanoic acid. The ionic form of the acid, pyruvate, which is created by deprotonation, plays a crucial role in the nature of these hydrated clusters.

Computational studies have modeled small clusters of pyruvic acid with up to five water molecules to understand these interactions. rsc.orgresearchgate.net These models consider both the neutral acid and its anionic (pyruvate) form. The calculations show that the interaction with water molecules and the ionization state (neutral vs. anion) are critical in determining the cluster's geometry and energetic stability. For instance, in ice, the hydration of pyruvic acid to form 2,2-dihydroxypropanoic acid is an exothermic process that involves the cooperative action of approximately 3.5 water molecules. nih.govacs.org The enthalpy of this hydration reaction is about -22 kJ mol⁻¹. acs.org

Conformational Analysis and Tautomerism Investigations

The primary tautomeric relationship for 2,2-dihydroxypropanoic acid is its equilibrium with the keto form, pyruvic acid. This hydration-dehydration process is central to its chemistry in aqueous environments. acs.org

Computational studies have explored the conformational landscape of pyruvic acid and its hydrated form. rsc.orgresearchgate.net For the pyruvic acid precursor, at least two stable conformers, Tc (trans-cis) and Tt (trans-trans), are known to exist, referring to the orientation of the carboxylic acid group relative to the ketone. The hydration of the central keto group to a geminal diol introduces further conformational possibilities.

Investigations using rotational spectroscopy combined with ab initio calculations have provided precise structural details of the pyruvic acid-water complex, which is the first step in the formation of 2,2-dihydroxypropanoic acid. nih.gov In the most stable observed isomer, the water molecule strategically bridges the keto and carboxylic acid groups, highlighting the specific intermolecular interactions that drive the initial hydration step. nih.gov This structural data is crucial for understanding the low barrier for the internal rotation of the water subunit, which was calculated to be as low as 5.2 kJ mol⁻¹, despite nominally breaking a hydrogen bond. nih.gov

Computational Prediction and Interpretation of Spectroscopic Features

Computational chemistry is indispensable for interpreting the complex spectroscopic features of 2,2-dihydroxypropanoic acid and its precursor, pyruvic acid. Theoretical calculations allow for the assignment of spectral features to specific molecular structures and electronic transitions.

Combined experimental and theoretical approaches have been used to understand the UV absorption spectrum of pyruvic acid in water. rsc.orgresearchgate.netrsc.org The main absorption peak of pyruvic acid experiences a significant blue shift of about 0.43 eV when moving from the gas phase to an aqueous solution. rsc.orgrsc.org Computational models have successfully explained this shift. By calculating the vertical excitation energies for small hydrated clusters of both neutral pyruvic acid and its anion (pyruvate), researchers have been able to reproduce the experimental spectrum accurately. rsc.orgresearchgate.net These calculations, using methods such as the algebraic-diagrammatic construction through second order (ADC(2)), show that even small clusters with just four water molecules can account for the solvation effect. rsc.orgresearchgate.net

The table below presents the calculated vertical excitation energies for the anionic form of pyruvic acid, which is a key component in aqueous solutions and contributes to the observed spectrum. rsc.org

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Transition Character |

|---|---|---|---|---|

| S1 | 3.18 | 390 | 0.0001 | n → π |

| S2 | 3.72 | 333 | 0.0861 | n → π |

| S3 | 5.39 | 230 | 0.0003 | n → σ |

| S4 | 5.77 | 215 | 0.1345 | π → π |

Data sourced from theoretical calculations using the ADC(2)/cc-pVDZ method for the anionic ketone form in the gas phase. rsc.org

Furthermore, rotational spectroscopy of the pyruvic acid-water complex has been interpreted using high-level ab initio calculations. nih.gov This combination allowed for the determination of the barrier to internal rotation of the methyl group, which was found to be significantly higher in the complex (4.6 kJ mol⁻¹) than in the pyruvic acid monomer, providing insight into how hydration affects the molecule's internal dynamics. nih.gov

Derivatives, Analogs, and Structure Reactivity Relationship Research for 2,2 Dihydroxypropanoic Acid

Synthesis and Chemical Characterization of Chemically Modified Forms

Modification of the 2,2-dihydroxypropanoic acid structure, such as through the introduction of fluorine atoms, creates new compounds with unique chemical characteristics.

3,3,3-Trifluoro-2,2-dihydroxypropanoic acid is the hydrated form of 3,3,3-trifluoro-2-oxopropionic acid (trifluoropyruvic acid, TFPy). The presence of the highly electronegative trifluoromethyl group significantly influences the compound's properties.

Research has been conducted on the enzymatic reduction of trifluoropyruvic acid to produce chiral 3,3,3-trifluoro-2-hydroxypropanoic acid (trifluorolactic acid, TFLA), a valuable intermediate in pharmaceuticals. nih.gov In these biocatalytic processes, trifluoropyruvic acid serves as the key precursor. The synthesis involves the use of lactate (B86563) dehydrogenases (LDHs) for the asymmetric reduction of the keto group. nih.gov For instance, specific enzymes have been screened for their ability to convert 0.5 M of trifluoropyruvic acid into optically pure (S)-TFLA and (R)-TFLA with high yields and over 99.5% enantiomeric excess within 6 hours. nih.gov Molecular docking simulations have been employed to understand the catalytic mechanisms and the stereoselectivity of these enzymes toward the trifluoromethyl-containing substrate. nih.gov

Comparative Studies with Structurally Related Organic Acids

Understanding the properties of 2,2-dihydroxypropanoic acid is enhanced by comparing it with structurally similar organic acids like pyruvic acid, lactic acid, and propionic acid. 2,2-Dihydroxypropanoic acid is the gem-diol hydrate (B1144303) of pyruvic acid, and they exist in equilibrium in aqueous solutions. wikipedia.orgquora.com Pyruvic acid is the simplest alpha-keto acid, featuring both a carboxylic acid and a ketone functional group. wikipedia.orgvedantu.com Lactic acid is an alpha-hydroxy acid, while propionic acid is a simple carboxylic acid.

| Property | 2,2-Dihydroxypropanoic Acid | Pyruvic Acid | Lactic Acid | Propionic Acid |

|---|---|---|---|---|

| IUPAC Name | 2,2-dihydroxypropanoic acid nih.gov | 2-oxopropanoic acid wikipedia.orgnih.gov | 2-hydroxypropanoic acid | Propanoic acid |

| Molecular Formula | C₃H₆O₄ nih.gov | C₃H₄O₃ wikipedia.orgvedantu.com | C₃H₆O₃ | C₃H₆O₂ |

| Molar Mass | 106.08 g/mol nih.gov | 88.06 g/mol wikipedia.orgvedantu.com | 90.08 g/mol | 74.08 g/mol |

| Key Functional Groups | Carboxylic acid, Gem-diol | Carboxylic acid, Ketone wikipedia.org | Carboxylic acid, Alcohol | Carboxylic acid |

| Relationship | Hydrated form of pyruvic acid | Keto form of 2,2-dihydroxypropanoic acid quora.com | Reduced form of pyruvic acid | Parent carboxylic acid structure |

Investigation of the Impact of Structural Modifications on Chemical Reactivity and Interactions

Structural modifications, such as the substitution of hydrogen with fluorine or the difference between a gem-diol and a ketone, have a profound impact on chemical reactivity. The introduction of electron-withdrawing groups, like the trifluoromethyl group in 3,3,3-trifluoro-2,2-dihydroxypropanoic acid, significantly increases the acidity of the carboxylic acid proton and the hydroxyl protons compared to the non-fluorinated analog. This is due to the inductive effect of the fluorine atoms, which stabilizes the resulting conjugate base.

The chemical reactivity of hydroxyl groups is influenced by factors such as intramolecular hydrogen bonding and the resulting electron cloud density. nih.gov In polyhydroxy compounds, the bond length and stability of C-O bonds can be affected by these interactions, making certain hydroxyl groups more susceptible to reaction. nih.gov In the case of 2,2-dihydroxypropanoic acid, the two hydroxyl groups are attached to the same carbon (a gem-diol). This structure is in equilibrium with the keto form, pyruvic acid. The reactivity of the compound is therefore a composite of the reactivity of both the gem-diol and the keto tautomers. The position of this equilibrium and the relative reactivity of the hydroxyl groups versus the keto group are central to its chemical behavior and are influenced by the solvent, pH, and temperature. For instance, the keto group of pyruvic acid is susceptible to nucleophilic attack, a reaction pathway that is different from the reactions of the diol form.

Advanced Research Applications and Future Directions in Chemical Sciences Involving 2,2 Dihydroxypropanoic Acid

Contributions to Atmospheric Chemistry Research

2,2-Dihydroxypropanoic acid, the geminal diol hydrate (B1144303) of pyruvic acid, plays a significant role in atmospheric chemistry. Its formation and subsequent reactions are critical to understanding the evolution of organic compounds in the atmosphere and their impact on climate and air quality.

Elucidating Mechanisms of Secondary Organic Aerosol Formation and Growth

Secondary organic aerosols (SOAs) are particles formed in the atmosphere from the oxidation of volatile organic compounds. These aerosols have significant effects on the Earth's climate and human health. 2,2-Dihydroxypropanoic acid is a key species in the aqueous phase chemistry that contributes to SOA formation and growth. nih.gov

Research has shown that the aqueous photochemistry of pyruvic acid, which proceeds in equilibrium with 2,2-dihydroxypropanoic acid, can lead to the formation of higher molecular weight oligomers. researchgate.netacs.org These oligomers are less volatile than their precursors and can contribute significantly to the mass and growth of SOA particles. researchgate.net The formation of these complex organic molecules from a simple precursor like pyruvic acid highlights a critical pathway for SOA evolution. acs.org For instance, photolysis of aqueous pyruvic acid can lead to the formation of products like zymonic acid and parapyruvic acid. acs.orgchemrxiv.org The presence and reactions of 2,2-dihydroxypropanoic acid are therefore integral to the mechanisms that govern the size, composition, and properties of atmospheric aerosols. rsc.org

Understanding Gas-Phase and Air-Water Interface Chemistry

The chemistry of 2,2-dihydroxypropanoic acid is not confined to the bulk aqueous phase of aerosols and droplets. Its precursor, pyruvic acid, exists in both the gas and particle phases in the atmosphere. nih.govchemrxiv.org The transition and reactions between these phases are of great interest to atmospheric scientists.

Studies have revealed distinct chemical behaviors at the air-water interface compared to the bulk aqueous solution. acs.org While 2,2-dihydroxypropanoic acid is found predominantly in the bulk aqueous phase, pyruvic acid and other products like lactic acid can be more concentrated at the surface. acs.org This partitioning affects the reaction kinetics and pathways. For example, the formation of some oligomers is enhanced at the air-water interface. acs.org

In the gas phase, the hydration of pyruvic acid to form 2,2-dihydroxypropanoic acid is also known to occur, particularly in water-restricted environments. researchgate.netaip.org Computational studies have explored the energetics and mechanisms of this gas-phase hydration, showing that it competes with the decomposition of pyruvic acid. aip.org The presence of water molecules can stabilize the transition state, facilitating the formation of the geminal diol. rsc.org Understanding these gas-phase and interfacial processes is crucial for accurately modeling the atmospheric lifecycle of pyruvic acid and its contribution to aerosol formation. nih.govaip.org

Research into its Role as a Chemical Intermediate or Precursor in Complex Organic Synthesis

While not typically used as a starting material in traditional, large-scale organic synthesis, 2,2-dihydroxypropanoic acid is a crucial intermediate in the complex organic synthesis that occurs within atmospheric aerosols. acs.org It serves as a transient species in the reaction network originating from pyruvic acid.

The equilibrium between pyruvic acid and 2,2-dihydroxypropanoic acid is a gateway to a variety of more complex molecules. acs.org In aqueous aerosol environments, radical reactions initiated by the photolysis of unhydrated pyruvic acid can involve 2,2-dihydroxypropanoic acid acting as a hydrogen atom donor. researchgate.net This process can lead to the formation of radical species that subsequently combine to form larger, oligomeric products. researchgate.net These reactions represent a form of abiotic synthesis of complex molecules in the environment. acs.org For example, the formation of zymonic acid from the condensation of two pyruvic acid molecules is accelerated at the air-water interface of aerosol nanodroplets, a process where the hydrated form is an important component of the bulk solution. chemrxiv.org

Advancements in Analytical Method Development and Optimization for 2,2-Dihydroxypropanoic Acid

The study of 2,2-dihydroxypropanoic acid and its role in atmospheric processes has necessitated the development and application of advanced analytical techniques. Since it exists in equilibrium with pyruvic acid, methods often target the detection of both, along with other related reaction products.

A variety of analytical methods are employed to identify and quantify these compounds in laboratory and environmental samples:

Mass Spectrometry (MS) : Techniques such as electrospray ionization mass spectrometry (ESI-MS) are used to detect 2,2-dihydroxypropanoic acid and its reaction products in aqueous solutions and aerosols. chemrxiv.orgfrontiersin.org Online ESI-MS has been used to study reactions at the air-water interface. mdpi.com

Liquid Chromatography (LC) : High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (LC-MS), are powerful tools for separating and identifying water-soluble organic compounds from complex mixtures. mdpi.comnih.gov These methods have been developed for the analysis of glycerol (B35011) oxidation products, which include structurally similar compounds. core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR spectroscopy can be used to quantify the equilibrium between pyruvic acid and 2,2-dihydroxypropanoic acid in aqueous solutions, as their distinct proton signals can be resolved. researchgate.netmdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy, supported by computational calculations, helps to study the hydration of pyruvic acid and the hydrogen bonding interactions involved in the formation of 2,2-dihydroxypropanoic acid in various environments. researchgate.netmdpi.com

These methods have been optimized to handle the complexity of atmospheric samples and to provide quantitative data on reaction kinetics and product formation. nih.govcore.ac.uk

Exploration of Novel Research Frontiers

The study of 2,2-dihydroxypropanoic acid continues to expand into new areas of chemical science.

Computational Chemistry: Theoretical studies are providing unprecedented insight into the fundamental mechanisms of its formation and reactivity. rsc.orgaip.org Density functional theory (DFT) and ab initio calculations are used to model the hydration of pyruvic acid in the gas phase and in small water clusters, revealing the critical role of hydrogen bonding and the number of water molecules needed to facilitate the reaction. rsc.orgresearchgate.net These computational approaches help to interpret experimental data and to predict reaction pathways under various atmospheric conditions. aip.org

Aerosol Surface and Nanodroplet Chemistry: Research is increasingly focusing on the unique chemical environment of aerosol surfaces and nanodroplets. acs.orgchemrxiv.org Studies are exploring how the high surface-to-volume ratio and partial solvation at the interface of microdroplets can accelerate reactions, such as the formation of oligomers from pyruvic acid. chemrxiv.org The role of ions (e.g., Na⁺, Cl⁻) in mediating the interaction between organic acids like 2,2-dihydroxypropanoic acid and water in these microhydrated clusters is another active research frontier. nih.govchemrxiv.org

Metabolomics: Beyond atmospheric science, 2,2-dihydroxypropanoic acid (also known as glyceric acid) has been identified as a metabolite in various biological systems. frontiersin.orgnih.govfrontiersin.org For instance, it has been detected in studies on diabetic retinopathy and in the muscle tissue of yaks, where it is associated with energy metabolism. nih.govfrontiersin.org Its identification in metabolomics analyses opens up new avenues for understanding its role in biochemical pathways and as a potential biomarker for disease. frontiersin.orgnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for 2,2-dihydroxypropanoic acid under controlled laboratory conditions?

- Methodological Answer : The compound can be synthesized via hydration of pyruvic acid under water-restricted conditions, as demonstrated in studies using spectroscopic monitoring (e.g., FTIR) to track reaction progress . For aqueous environments, catalytic pathways involving acid or base catalysts (e.g., H₂SO₄ or NaOH) are preferred to enhance reaction efficiency. Purification typically involves recrystallization or chromatography to isolate the geminal-diol form .

Q. How can researchers detect and quantify 2,2-dihydroxypropanoic acid in biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are recommended for quantification in metabolic studies. For example, untargeted metabolomics workflows using hydrophilic interaction liquid chromatography (HILIC) columns effectively separate polar derivatives of the compound . Internal standards (e.g., isotopically labeled analogs) improve accuracy in complex samples.

Q. What safety protocols are essential for handling 2,2-dihydroxypropanoic acid in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Store the compound at 2–8°C in airtight containers to prevent degradation . Exposure monitoring via air sampling (OSHA-compliant methods) and immediate decontamination with water rinses are critical. Medical evaluation for respiratory or dermal irritation is advised if exposure occurs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.